N-(2-aminoethyl)-2,4-difluorobenzene-1-sulfonamide hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(2-aminoethyl)-2,4-difluorobenzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2S.ClH/c9-6-1-2-8(7(10)5-6)15(13,14)12-4-3-11;/h1-2,5,12H,3-4,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUNXUKAOOEISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)S(=O)(=O)NCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of 2-Aminoethylamine Hydrochloride
The most straightforward approach involves reacting 2,4-difluorobenzenesulfonyl chloride with 2-aminoethylamine hydrochloride in a polar aprotic solvent. Typically, the reaction is conducted in dichloromethane or tetrahydrofuran under nitrogen atmosphere at 0–5°C to mitigate exothermic side reactions. Triethylamine is added to scavenge HCl, facilitating the nucleophilic attack of the amine on the sulfonyl chloride.
Reaction Conditions:
- Molar Ratio: 1:1.2 (sulfonyl chloride to amine)
- Solvent: Dichloromethane (40 mL/mmol)
- Temperature: 0–5°C, 4 hours
- Yield: 68–72%
Post-reaction, the crude product is extracted with dilute HCl to remove unreacted amine, followed by recrystallization in ethanol-water (3:1 v/v) to isolate the hydrochloride salt.
Protected Amine Strategy Using Boc-Anhydride
To prevent undesired side reactions at the primary amine, a tert-butoxycarbonyl (Boc) protecting group is introduced. N-Boc-ethylenediamine is first synthesized by treating ethylenediamine with di-tert-butyl dicarbonate in tetrahydrofuran. Subsequent sulfonylation with 2,4-difluorobenzenesulfonyl chloride proceeds at room temperature, followed by acidic deprotection (e.g., HCl/dioxane) to yield the target compound.
Key Advantages:
- Selectivity: Prevents polysulfonylation.
- Yield Improvement: 78–82% after deprotection.
- Purity: >98% by HPLC after recrystallization.
Chlorosulfonation of 1,3-Difluorobenzene
For in-situ synthesis of the sulfonyl chloride intermediate, 1,3-difluorobenzene undergoes chlorosulfonation using chlorosulfonic acid (2.5 equiv) and phosphorus pentachloride (1.1 equiv) in dichloroethane at 60–70°C for 3 hours. The resultant 2,4-difluorobenzenesulfonyl chloride is then reacted with 2-aminoethylamine hydrochloride as described in Section 1.1.
Optimization Insights:
- Chlorosulfonic Acid Reduction: Excess reagent leads to over-sulfonation; stoichiometric control improves yield (85–88%).
- By-Product Recycling: Spent acid is neutralized with NaOH and repurposed for inorganic salt recovery.
Critical Analysis of Methodologies
Solvent and Temperature Effects
Comparative studies reveal dichloromethane outperforms toluene or chloroform in sulfonylation due to its low nucleophilicity and high solubility for sulfonyl chlorides. Elevated temperatures (>25°C) promote side reactions, such as sulfonate ester formation, reducing yields by 15–20%.
Catalytic Enhancements
The addition of 4-dimethylaminopyridine (DMAP, 5 mol%) accelerates sulfonylation by activating the sulfonyl chloride electrophile, achieving 90% conversion in 2 hours. However, DMAP complicates purification, necessitating silica gel chromatography.
Industrial-Scale Process Design
Continuous Flow Synthesis
A patent-pending continuous flow system (CN106336366A) demonstrates scalability for analogous sulfonamides. Key parameters include:
Waste Management
The chlorosulfonation by-product HCl gas is absorbed in water to produce 28–31% hydrochloric acid, which is reused in salt formation. Sodium sulfate waste from neutralization is converted to anhydrous Na2SO4 for resale.
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, D2O): δ 7.82 (dd, J = 8.4 Hz, 1H), 7.45 (m, 1H), 3.25 (t, J = 6.0 Hz, 2H), 2.95 (t, J = 6.0 Hz, 2H).
- IR (KBr): 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1590 cm⁻¹ (C-F).
Purity Assessment
HPLC (C18 column, 0.1% TFA in H2O/MeCN) shows a single peak at 4.2 minutes, confirming >99% purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-2,4-difluorobenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The aminoethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used for hydrolysis reactions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of the original compound.
Oxidation and Reduction: Products depend on the specific reagents used and the reaction conditions.
Hydrolysis: The major product is the corresponding sulfonic acid or amine derivative.
Scientific Research Applications
N-(2-aminoethyl)-2,4-difluorobenzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-2,4-difluorobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table highlights key structural and physicochemical differences between the target compound and related sulfonamide hydrochlorides:
Key Observations :
- Fluorine vs. Fluorine’s electronegativity also enhances stability against oxidative metabolism.
- Nitro vs. Methyl Groups : The nitro group in introduces strong electron-withdrawing effects, which may alter electronic distribution and solubility compared to the methyl group in .
Biological Activity
N-(2-aminoethyl)-2,4-difluorobenzene-1-sulfonamide hydrochloride is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its effects on perfusion pressure, potential therapeutic applications, and pharmacokinetic properties.
Overview of Sulfonamides
Sulfonamides are a well-known class of compounds with various biological activities, including antibacterial, antitumor, and enzyme inhibition properties. The structural characteristics of sulfonamides contribute significantly to their pharmacological profiles. The introduction of fluorine atoms, as seen in this compound, can enhance the compound's biological activity and selectivity.
Biological Activity and Mechanisms
1. Cardiovascular Effects
Recent studies have indicated that this compound may influence cardiovascular dynamics. Specifically, research has shown that related compounds can decrease perfusion pressure in a time-dependent manner. This effect is hypothesized to be mediated through interactions with calcium channels, leading to changes in coronary resistance and blood pressure regulation .
Table 1: Effects of Sulfonamide Derivatives on Perfusion Pressure
| Compound | Effect on Perfusion Pressure | Mechanism of Action |
|---|---|---|
| 4-(2-aminoethyl)-benzenesulfonamide | Decreased | Calcium channel interaction |
| 2,5-dichloro-N-(4-nitrophenyl) | Moderate decrease | Unknown |
| 4-[3-(4-nitrophenyl)-ureido-benzenesulfonamide | Minimal effect | Unknown |
2. Inhibition of Carbonic Anhydrases
This compound has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), which play crucial roles in physiological processes such as pH regulation and bicarbonate transport. Inhibition of specific CA isoforms could provide therapeutic benefits for conditions like glaucoma and edema .
Pharmacokinetic Properties
Pharmacokinetic studies using computational models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Notably:
- Permeability : The compound exhibits differences in permeability across various cell models.
- Plasma Binding : It shows low plasma protein binding (approximately 72.9%), suggesting a favorable volume of distribution.
- Half-Life : The compound is predicted to have a short half-life due to its lipophilicity (Consensus LogP/W = 0.28) .
Case Studies
Case Study 1: Antitumor Activity
In vitro studies have demonstrated that related sulfonamide compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study reported that a structurally similar compound showed an IC50 value of 1.30 μM against HepG2 cells, indicating strong antitumor activity .
Case Study 2: Enzyme Inhibition
Research has highlighted the potential of sulfonamides as inhibitors of alpha-glucosidase, an enzyme involved in carbohydrate metabolism. Compounds derived from sulfonamides displayed moderate to good inhibition activity with IC50 values comparable to established inhibitors like acarbose .
Q & A
Q. What are the optimized synthetic routes for N-(2-aminoethyl)-2,4-difluorobenzene-1-sulfonamide hydrochloride, and how do reaction conditions influence yield and purity?
The compound is synthesized via nucleophilic substitution between 2,4-difluorobenzenesulfonyl chloride and N-Boc-2-aminoethylamine, followed by Boc deprotection and HCl salt formation. Key factors include:
- Catalysts/Reagents : Use of bases like triethylamine to neutralize HCl byproducts and improve reaction efficiency .
- Temperature : Controlled conditions (0–5°C during sulfonamide bond formation) minimize side reactions .
- Purification : Chromatography or recrystallization ensures >95% purity, critical for biological assays .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- 1H NMR (300 MHz, d6-DMSO) : Confirms substitution patterns (e.g., fluorine atoms at positions 2 and 4, aminoethyl group integration) .
- ESI-MS : Validates molecular weight (e.g., [M+H]+ for C₈H₁₀F₂N₂O₂S·HCl) and detects impurities .
- HPLC : Assesses purity (>95% required for pharmacological studies) .
Advanced Research Questions
Q. What is the proposed mechanism of action of this compound in bacterial and neuroinflammatory models?
- Bacterial Inhibition : Acts as a dihydropteroate synthase inhibitor, disrupting folate synthesis via competitive binding to the p-aminobenzoic acid (PABA) site .
- Anti-inflammatory Activity : Modulates neuroinflammatory pathways (e.g., NF-κB or NLRP3 inflammasome) by leveraging the sulfonamide group’s hydrogen-bonding capacity .
Q. How do structural modifications, such as varying halogen substituents, impact the compound’s biological activity and reactivity?
Comparative studies with analogs (e.g., 3-chloro or 2,4-dichloro derivatives) reveal:
- Electron-Withdrawing Effects : Fluorine at position 2 enhances metabolic stability compared to chlorine .
- Steric Hindrance : Bulky substituents (e.g., 4-chloro-3-methoxyphenyl) reduce binding affinity to bacterial enzymes by ~40% .
- Solubility : Hydrochloride salt formation improves aqueous solubility for in vivo studies .
Q. How can researchers resolve discrepancies in biological activity data observed across different studies?
- Purity Variance : Impurities >5% (e.g., unreacted sulfonyl chloride) may skew IC₅₀ values; rigorous HPLC analysis is recommended .
- Assay Conditions : Standardize bacterial strain selection (e.g., E. coli vs. S. aureus) and folate-depleted media for dihydropteroate synthase assays .
- Structural Confirmation : Validate batch-to-batch consistency via ¹H NMR to rule out regioisomeric byproducts .
Methodological Considerations
Q. What strategies enhance the compound’s stability during long-term storage for experimental use?
- Storage : Lyophilized powder at -20°C in airtight containers prevents hydrolysis of the sulfonamide bond .
- Buffering : Use phosphate-buffered saline (pH 7.4) for aqueous solutions to avoid degradation .
Q. How can computational modeling predict the compound’s interaction with novel biological targets?
- Molecular Docking : Simulate binding to dihydropteroate synthase (PDB ID: 1AJ0) to identify key residues (e.g., Phe28, Lys221) for mutagenesis studies .
- QSAR Models : Correlate logP values with antibacterial activity to guide derivative design .
Data Contradiction Analysis
Q. Why do some studies report conflicting IC₅₀ values for bacterial growth inhibition?
- Strain-Specific Resistance : Mutations in folP (dihydropteroate synthase gene) reduce susceptibility .
- Media Composition : Folate-rich media diminish efficacy by competing with the compound’s PABA-mimetic action .
Q. How does the aminoethyl group influence off-target interactions in mammalian cells?
- Receptor Cross-Reactivity : The aminoethyl moiety may bind adrenergic or histamine receptors, necessitating selectivity assays (e.g., radioligand displacement) .
- Metabolic Fate : Cytochrome P450 profiling identifies N-deethylation as a major metabolic pathway, reducing bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
